4-[(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl-(3-oxo-3-phenylpropyl)amino]butan-2-one;hydrochloride
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Overview
Description
4-[(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl-(3-oxo-3-phenylpropyl)amino]butan-2-one;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and stereocenters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the phenanthrene core, the introduction of the butanone moiety, and the final coupling with the amino group. Typical reaction conditions might include:
Formation of the phenanthrene core: This could involve cyclization reactions under acidic or basic conditions.
Introduction of the butanone moiety: This step might involve aldol condensation or other carbon-carbon bond-forming reactions.
Coupling with the amino group: This could be achieved through nucleophilic substitution or amide bond formation.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This might include:
Use of catalysts: To increase reaction rates and selectivity.
Purification steps: Such as recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The butanone moiety can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions might include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
This compound may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biochemical pathways or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This might involve:
Binding to receptors: Interaction with specific proteins or enzymes.
Modulation of pathways: Affecting biochemical pathways or cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Butanone: A simpler ketone with similar functional groups.
Phenanthrene derivatives: Compounds with a similar core structure.
Amino ketones: Compounds with both amino and ketone functional groups.
Uniqueness
This compound’s uniqueness lies in its complex structure, which combines multiple functional groups and stereocenters, potentially leading to unique chemical and biological properties.
Properties
CAS No. |
143106-84-7 |
---|---|
Molecular Formula |
C33H46ClNO2 |
Molecular Weight |
524.2 g/mol |
IUPAC Name |
4-[(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl-(3-oxo-3-phenylpropyl)amino]butan-2-one;hydrochloride |
InChI |
InChI=1S/C33H45NO2.ClH/c1-24(2)27-12-14-29-28(22-27)13-15-31-32(4,18-9-19-33(29,31)5)23-34(20-16-25(3)35)21-17-30(36)26-10-7-6-8-11-26;/h6-8,10-12,14,22,24,31H,9,13,15-21,23H2,1-5H3;1H |
InChI Key |
NPMDWVGRYBJTDQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN(CCC(=O)C)CCC(=O)C4=CC=CC=C4)C.Cl |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN(CCC(=O)C)CCC(=O)C4=CC=CC=C4)C.Cl |
143106-84-7 | |
Origin of Product |
United States |
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